5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester
CAS No.: 1430401-05-0
Cat. No.: VC11707843
Molecular Formula: C13H19BN2O4
Molecular Weight: 278.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1430401-05-0 |
|---|---|
| Molecular Formula | C13H19BN2O4 |
| Molecular Weight | 278.11 g/mol |
| IUPAC Name | methyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
| Standard InChI | InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-10(8-15-7-9)16-11(17)18-5/h6-8H,1-5H3,(H,16,17) |
| Standard InChI Key | QDFRIXWJSDVLMA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate, reflects its three key components:
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A pyridine ring serving as the aromatic backbone.
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A methoxycarbonylamino group (-NHCOCH) at the 5-position, which enhances solubility and modulates electronic properties.
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A pinacol boronic ester at the 3-position, providing stability and reactivity for cross-coupling reactions.
The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2NC(=O)OC) and InChIKey QDFRIXWJSDVLMA-UHFFFAOYSA-N encode its stereochemical and connectivity details. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boron atom from hydrolysis, making the compound air-stable compared to free boronic acids .
Physicochemical Properties
While experimental data on melting/boiling points and solubility are absent in public records, its molecular weight (278.11 g/mol) and lipophilic pinacol group suggest moderate organic solvent solubility (e.g., THF, DMSO). The boronic ester’s stability under basic conditions is critical for its use in Suzuki-Miyaura couplings .
Synthetic Methodologies
General Approaches to Pyridinylboronic Esters
The synthesis of pyridinylboronic esters typically employs five strategies :
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Halogen-metal exchange/borylation: Lithiation or magnesiation of halopyridines followed by quenching with boronating agents.
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Directed ortho-metalation (DoM): Deprotonation using strong bases (e.g., LDA) adjacent to directing groups, followed by borylation.
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Palladium-catalyzed cross-coupling: Miyaura borylation of halopyridines with diboron reagents like bis(pinacolato)diboron.
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Transition-metal-catalyzed C–H/C–F borylation: Iridium or rhodium catalysts enable direct borylation of pyridine C–H or C–F bonds.
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[4+2] Cycloadditions: Boron-containing dienes or dienophiles generate pyridine-boronate hybrids.
Inferences for 5-(Methoxycarbonylamino)pyridine-3-boronic Acid Pinacol Ester
Though explicit synthetic routes for this compound are undisclosed, its structure suggests a multi-step sequence:
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Introduction of the methoxycarbonylamino group: A pyridine derivative (e.g., 5-aminopyridine) may undergo carbamate formation using methyl chloroformate.
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Borylation at the 3-position: Miyaura borylation with bis(pinacolato)diboron under Pd catalysis could install the boronic ester .
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Purification: Chromatography or crystallization isolates the product, given its molecular complexity.
Challenges include regioselectivity in borylation and avoiding protodeboronation under acidic conditions .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl or heteroaryl linkages. For example:
Here, the pinacol ester’s stability allows reactions in aqueous or protic media, expanding substrate scope .
Pharmaceutical Intermediate
The methoxycarbonylamino group is a pharmacophore in kinase inhibitors and antiviral agents. This boronic ester could serve as a precursor to such molecules, enabling late-stage diversification.
Materials Science
Conjugated polymers and MOFs (metal-organic frameworks) benefit from boronic esters’ programmable reactivity. The pyridine moiety’s Lewis basicity may further coordinate metal centers .
Stability and Reactivity Insights
Hydrolytic Stability
Pinacol esters resist hydrolysis compared to boronic acids () due to steric shielding. In basic aqueous dioxane (pH 13), protodeboronation of pinacol esters occurs 50× slower than their triol boronate analogs . This stability enables storage and handling without inert atmospheres.
Protodeboronation Pathways
Under strongly basic conditions, two pathways dominate :
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Direct protodeboronation: Base abstracts a proton α to boron, leading to aryl anion and boron triol elimination.
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Prehydrolytic pathway: Transient hydrolysis to precedes protodeboronation.
For this compound, the pinacol group favors the direct pathway, minimizing hydrolysis side reactions .
Recent Advances and Future Directions
Catalytic Borylation Techniques
Recent iridium-catalyzed C–H borylation methods could streamline synthesis, avoiding pre-functionalized halopyridines . Such methods may improve regioselectivity for meta-substituted pyridines.
Stability Optimization
Studies on additives (e.g., diethanolamine) to suppress protodeboronation could enhance yields in coupling reactions .
Computational Modeling
DFT calculations may predict substituent effects on boron’s electrophilicity, guiding the design of derivatives with tailored reactivity.
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